5-bromo-1-(2,6-dichlorophenyl)-7-methoxy-3-[(4-methoxyphenyl)methyl]-4H-quinazolin-2-one
Description
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Properties
IUPAC Name |
5-bromo-1-(2,6-dichlorophenyl)-7-methoxy-3-[(4-methoxyphenyl)methyl]-4H-quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrCl2N2O3/c1-30-15-8-6-14(7-9-15)12-27-13-17-18(24)10-16(31-2)11-21(17)28(23(27)29)22-19(25)4-3-5-20(22)26/h3-11H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMRGZDNIKPMOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C=C(C=C3Br)OC)N(C2=O)C4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrCl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-1-(2,6-dichlorophenyl)-7-methoxy-3-[(4-methoxyphenyl)methyl]-4H-quinazolin-2-one is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure is characterized by the following components:
- Bromo group at position 5
- Dichlorophenyl group at position 1
- Methoxy groups at positions 7 and 3
- Methyl group attached to a phenyl ring at position 3
This unique arrangement contributes to its biological properties.
Inhibition of Kinase Activity
Research indicates that quinazoline derivatives often act as kinase inhibitors. The compound has shown promising results in inhibiting various receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival. Specifically, it has been noted for its potential to inhibit the epidermal growth factor receptor (EGFR) and other HER family receptors .
Nrf2 Activation
Another significant mechanism involves the activation of the Nrf2 pathway. Compounds that activate Nrf2 can enhance cellular antioxidant defenses and exhibit protective effects against oxidative stress. This property may contribute to the compound's anticancer effects by promoting apoptosis in tumor cells while protecting normal cells .
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits cytotoxic activity against various cancer cell lines. For instance, it has shown selective toxicity towards tumorigenic cells with IC50 values indicating effective inhibition of cell growth .
Table: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 10.5 |
| MCF-7 (Breast Cancer) | 15.2 |
| HeLa (Cervical Cancer) | 12.8 |
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is significantly influenced by their structural features. Variations in substitutions on the quinazoline core can lead to changes in potency and selectivity against different kinases. For example, modifications to the methoxy groups or the introduction of additional halogen atoms have been linked to enhanced inhibitory activity against specific targets .
Study on Antitumor Activity
A recent study evaluated the antitumor efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle solutions. Histological analyses revealed increased apoptosis markers in treated tumors, supporting its potential as an effective anticancer agent .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics, with moderate bioavailability and a suitable half-life for therapeutic applications. However, further studies are required to fully assess its safety profile and potential side effects.
Q & A
Q. Table 1. Key Spectroscopic Data for Structural Confirmation
| Technique | Key Peaks/Data | Interpretation |
|---|---|---|
| H NMR | δ 7.4–8.1 (m, 4H, dichlorophenyl) | Confirms aromatic substitution pattern |
| IR | 1653 cm (C=O stretch) | Validates quinazolinone core |
| EI-MS | m/z 485 [M+H] | Matches molecular formula CHBrClNO |
Q. Table 2. Reaction Optimization Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | >70% yield above 70°C |
| Solvent | DMF/THF (3:1 v/v) | Maximizes solubility and reactivity |
| Catalyst | Pd(OAc) (5 mol%) | Reduces byproduct formation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
